

tirabrutinib mutation profile response CARD11 MYD88 CD79B

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Compound Focus: Tirabrutinib

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Tirabrutinib Efficacy by Mutation Status

Mutation Status	Overall Response Rate (ORR)	Key Findings
CARD11, MYD88, and CD79B Mutations	The ORR was similar to that of the corresponding wild-type groups [1].	Tirabrutinib showed favorable efficacy irrespective of the mutational status of these genes [1].
CARD11, MYD88, and CD79B Wild-type	The ORR was similar to that of the corresponding mutation groups [1].	

Key Experimental Data and Methodology

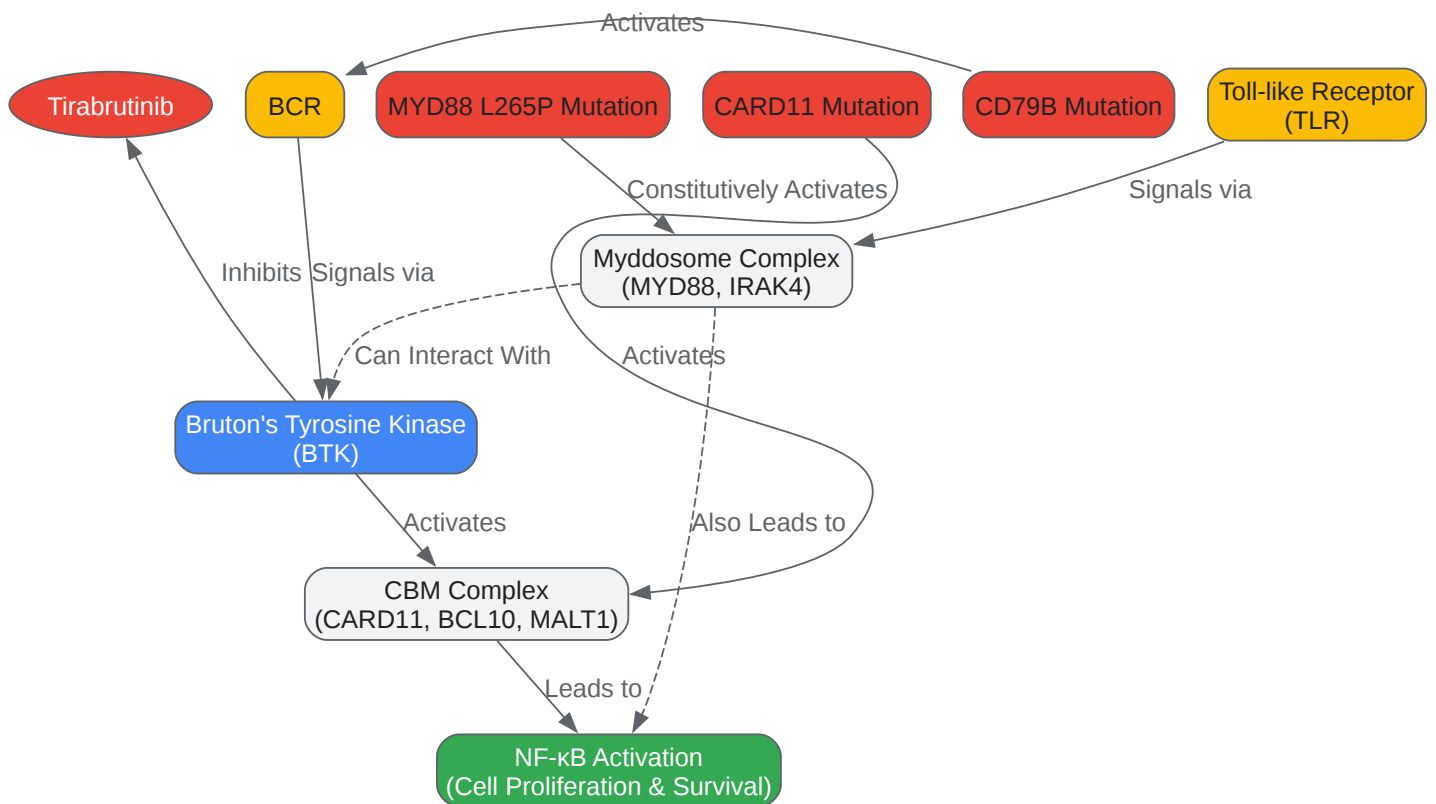
The following details are based on the primary publication of the ONO-4059-02 phase I/II study [1].

- Study Design:** This was a multicenter, open-label study in Japan. The phase I part used a 3 + 3 dose escalation design to evaluate safety and determine the dosing for the phase II part, which aimed to investigate efficacy.
- Patient Population:** The study enrolled 44 patients with relapsed or refractory PCNSL who had a Karnofsky Performance Status (KPS) of ≥ 70 and normal end-organ function [1].

- **Treatment:** Patients received oral **tirabrutinib** at doses of 320 mg once daily, 480 mg once daily, or 480 mg under fasted conditions [1].
- **Genetic Analysis:** The mutational status of **CARD11, MYD88, and CD79B** was analyzed. The specific methodology stated that allele-specific PCR-based genetic testing for these mutations was performed in a central laboratory using DNA extracted from patients' tumor tissues obtained at initial diagnosis [2].
- **Efficacy Assessment:** The primary efficacy endpoint was the Overall Response Rate (ORR), which was assessed by a central independent review committee according to the International PCNSL Collaborative Group guidelines [1] [2].

The Role of Mutations and BTK Inhibition

To understand why the response to **tirabrutinib** is independent of these specific mutations, it is helpful to visualize the signaling pathways involved. The diagram below shows the position of Bruton's Tyrosine Kinase (BTK) in the signaling cascade relative to the oncogenic mutations.



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This diagram illustrates the key relationships:

- **CD79B and CARD11 mutations** act upstream and within the BCR signaling pathway, respectively, leading to constitutive NF-κB activation [3] [4].
- The **MYD88 L265P mutation** constitutively activates the Toll-like receptor pathway, which can also interact with and enhance BCR signaling [4].
- **Tirabrutinib**, as a BTK inhibitor, acts downstream of CD79B mutations and can also interfere with signaling crosstalk from the MYD88 pathway [1] [4]. By inhibiting BTK, **tirabrutinib** blocks a critical node in these oncogenic signaling pathways, which may explain its efficacy regardless of the presence of specific upstream mutations.

Implications for Research and Development

The data suggests that for relapsed/refractory PCNSL, the presence of CARD11, MYD88, or CD79B mutations may not be necessary for predicting response to **tirabrutinib**. This supports a treatment strategy focused on inhibiting the central signaling hub, BTK, rather than on the specific upstream genetic alterations.

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